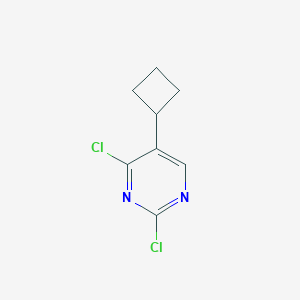
2,4-dichloro-5-cyclobutylPyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 2,4-dichloro-5-cyclobutylPyrimidine, exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of New Pyrimidine Derivatives
2,4-dichloro-5-cyclobutylPyrimidine can be used as a starting material for the synthesis of new pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Regioselective Synthesis
The use of organolithium reagents in the synthesis of 2,4-dichloro-5-cyclobutylPyrimidine allows for regioselective synthesis . This means that the reaction favors the formation of C-4 substituted products .
The introduction of a new hydrophobic side chain using organolithium reagents can be achieved . This is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Nucleophilic Attack Studies
The study of nucleophilic attack on pyrimidines, including 2,4-dichloro-5-cyclobutylPyrimidine, can provide valuable insights into the reactivity of these compounds .
LUMO Applications
The Lowest Unoccupied Molecular Orbital (LUMO) map of 2,4-dichloro-5-cyclobutylPyrimidine shows that the C-6 position is more accessible to nucleophilic attack than at the C-4 carbon . This can be useful in predicting and understanding the reactivity of this compound .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrimidines, in general, are known to undergo nucleophilic aromatic substitution reactions, especially when they contain halogens at the 2- and 4-positions . The highly electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack . This property could potentially influence the interaction of 2,4-dichloro-5-cyclobutylpyrimidine with its biological targets.
Biochemical Pathways
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Therefore, it’s plausible that 2,4-dichloro-5-cyclobutylpyrimidine could influence pathways related to these activities.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2848±280 °C and a density of 1395±006 g/cm3 . These properties could potentially influence its bioavailability.
Result of Action
Given its structural similarity to other pyrimidines, it may share some of their biological activities, which include antibacterial and antimicrobial effects .
Propiedades
IUPAC Name |
2,4-dichloro-5-cyclobutylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-6(5-2-1-3-5)4-11-8(10)12-7/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUCNRJTBHZHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-cyclobutylPyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)
![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)
![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)
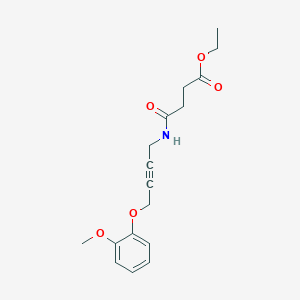
![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)
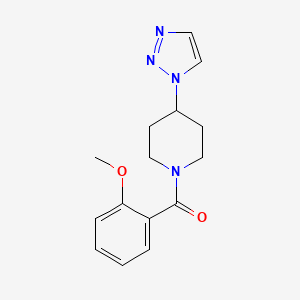
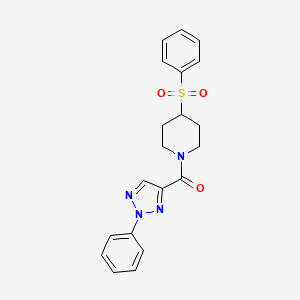
![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B2413570.png)

![1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride](/img/structure/B2413573.png)

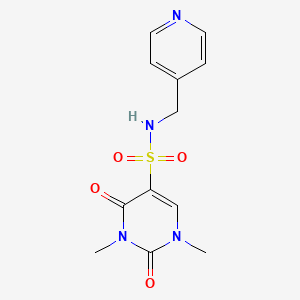
![5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2413576.png)
![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}-2-furamide](/img/structure/B2413577.png)